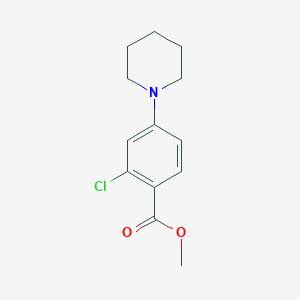

Methyl 2-chloro-4-piperidinobenzenecarboxylate

Description

BenchChem offers high-quality Methyl 2-chloro-4-piperidinobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-piperidinobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOIROWGVZZOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442171 | |

| Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-08-7 | |

| Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS 313674-08-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-chloro-4-piperidinobenzenecarboxylate, a compound of interest in modern medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis, spectroscopic analysis, and safety protocols for structurally related compounds to offer a robust and scientifically grounded resource. We will explore its synthesis, physicochemical properties, potential applications as a scaffold or intermediate, and the necessary analytical and safety considerations for its handling and use in a research and development setting.

Strategic Importance in Medicinal Chemistry

The molecular architecture of Methyl 2-chloro-4-piperidinobenzenecarboxylate integrates several key pharmacophores. The substituted benzene ring is a common scaffold in a vast array of therapeutic agents. The presence of a chlorine atom can modulate the electronic properties and metabolic stability of the molecule. The piperidine moiety is a prevalent saturated heterocycle in numerous approved drugs, often contributing to improved solubility, basicity for salt formation, and favorable interactions with biological targets. The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties and Handling

While experimental data for this specific compound is not widely published, we can infer its properties based on its constituent parts.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 313674-08-7 | |

| Molecular Formula | C₁₃H₁₆ClNO₂ | Based on structure |

| Molecular Weight | 253.73 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white solid | Analogy with similar substituted benzoates |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | General solubility of N-aryl piperidines and methyl benzoates |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | Supplier recommendation and general chemical stability |

Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate can be approached through several established synthetic methodologies. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is a highly plausible and direct approach, starting from a di-halogenated benzene derivative.

Reaction Scheme:

Caption: Proposed synthesis of the target molecule via Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices:

The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the electron-withdrawing effect of the adjacent ester group, which stabilizes the Meisenheimer complex intermediate.[1][2] The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution on an unactivated aryl halide. A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Solvents like DMF or DMSO are excellent choices as they are polar aprotic and can solvate the ions formed during the reaction, thereby increasing the reaction rate.

Step-by-Step Experimental Protocol:

-

To a solution of Methyl 2,4-dichlorobenzoate (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 2-chloro-4-piperidinobenzenecarboxylate.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and offers an alternative to the classical SNAr.[3][4]

Reaction Scheme:

Caption: Proposed synthesis of the target molecule via Buchwald-Hartwig Amination.

Causality Behind Experimental Choices:

The Buchwald-Hartwig amination is highly efficient and tolerates a wide range of functional groups.[5] The choice of a bromo-substituted precursor is due to the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the catalytic cycle. A bulky electron-rich phosphine ligand, such as Xantphos, is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[6] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

Step-by-Step Experimental Protocol:

-

In a glovebox, combine Methyl 2-chloro-4-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), a suitable ligand like Xantphos (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq) in a reaction vessel.

-

Add anhydrous toluene, followed by piperidine (1.2 eq).

-

Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-chloro-4-piperidinobenzenecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the piperidine protons. The aromatic protons will likely appear as a set of coupled multiplets in the range of δ 6.5-8.0 ppm. The methyl ester protons will be a sharp singlet around δ 3.8-3.9 ppm. The piperidine protons will show multiplets in the aliphatic region (δ 1.5-3.5 ppm), with the protons alpha to the nitrogen appearing more downfield.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester (around δ 165-170 ppm), the aromatic carbons (δ 110-155 ppm), the methyl ester carbon (around δ 52 ppm), and the piperidine carbons (δ 24-55 ppm).[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[11]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ester) | 1710-1730 |

| C-O (ester) | 1250-1300 |

| C-N (aromatic amine) | 1250-1350 |

| C-Cl (aromatic) | 1000-1100 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 254.7. The fragmentation pattern can provide further structural information, often involving cleavage of the piperidine ring or loss of the methyl ester group.[12][13]

Potential Applications in Drug Discovery

Methyl 2-chloro-4-piperidinobenzenecarboxylate is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The piperidine nitrogen can be further functionalized, and the aromatic ring can undergo further substitution reactions. This scaffold could be explored for the development of novel inhibitors of kinases, proteases, or other enzyme targets, as well as for the synthesis of ligands for G-protein coupled receptors.

Safety and Handling

Hazard Identification:

Based on the functional groups present, Methyl 2-chloro-4-piperidinobenzenecarboxylate should be handled with care.

-

Chlorinated Aromatic Compounds: Can be irritants and are potentially harmful.

-

Tertiary Amines (Piperidine moiety): Can be corrosive and toxic.

Recommended Safety Precautions:

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-chloro-4-piperidinobenzenecarboxylate is a valuable building block for medicinal chemistry and drug discovery. While not extensively documented as a standalone compound, its synthesis can be reliably achieved through established methods such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. Its structural features offer numerous possibilities for further derivatization, making it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is crucial for its effective utilization in a research and development setting.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

- Kashani, S. K., & Jessiman, J. E. (n.d.).

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)

-

ResearchGate. (2022). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

-

NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

ResearchGate. (n.d.). (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

ResearchGate. (n.d.). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

Journal of the American Chemical Society. (2019). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. [Link]

-

NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF. [Link]

- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (2023).

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived

-

MSU chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Chemical Properties of Methyl 2-chloro-4-piperidinobenzenecarboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Methyl 2-chloro-4-piperidinobenzenecarboxylate is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a halogenated benzoic acid ester scaffold combined with a piperidine moiety, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The piperidine ring is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties. The chloro- and methyl ester functionalities offer reactive handles for further molecular elaboration. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and expected analytical characteristics of this compound, offering a foundational resource for researchers exploring its potential.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The following properties for Methyl 2-chloro-4-piperidinobenzenecarboxylate are predicted based on the analysis of its constituent functional groups and data from analogous structures.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₃H₁₆ClNO₂ | Based on the constituent atoms. |

| Molecular Weight | 253.72 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar substituted benzoates are typically crystalline solids at room temperature[1][2]. |

| Melting Point | 110-130 °C | Higher than methyl 4-chlorobenzoate (41-45 °C) due to increased molecular weight and intermolecular interactions from the piperidine ring[1]. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water. | The ester and aromatic portions suggest solubility in common organic solvents, while the overall nonpolar character predicts poor aqueous solubility[3]. |

| Predicted LogP | ~3.5 | Calculated based on fragment contributions; the piperidine and chloro groups increase lipophilicity. |

Proposed Synthesis and Mechanistic Considerations

A robust synthetic pathway to Methyl 2-chloro-4-piperidinobenzenecarboxylate can be devised from commercially available starting materials. The proposed route involves the initial synthesis of a key intermediate, 4-amino-2-chlorobenzoic acid, followed by esterification and subsequent nucleophilic aromatic substitution.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for Methyl 2-chloro-4-piperidinobenzenecarboxylate.

Step-by-Step Experimental Protocols

Part A: Synthesis of 4-Amino-2-chlorobenzoic Acid

This procedure is adapted from established methods for the reduction of nitroarenes.[4][5]

-

Rationale: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation or reduction with agents like sodium borohydride in the presence of a suitable catalyst is effective.[4][5]

-

Materials: 2-Chloro-4-nitrobenzoic acid, Sodium borohydride (NaBH₄), Silver nitrate (AgNO₃), Methanol, Isopropanol, Potassium hydroxide (KOH).

-

Procedure:

-

Prepare a silver catalyst by adding NaBH₄ (1 mmol) to a solution of AgNO₃ in methanol at room temperature and stirring for 2 hours. Filter the resulting catalyst and wash with methanol.[4]

-

In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared silver catalyst.[4]

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst and acidify the filtrate to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-chlorobenzoic acid.

-

Part B: Synthesis of Methyl 4-amino-2-chlorobenzoate

-

Rationale: Fischer esterification is a reliable method for converting carboxylic acids to methyl esters in the presence of an acid catalyst.

-

Materials: 4-Amino-2-chlorobenzoic acid, Methanol, Concentrated Sulfuric Acid.

-

Procedure:

-

Suspend 4-amino-2-chlorobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.[3]

-

Part C: Synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate

-

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, suitable for coupling an amine with an aryl halide.

-

Materials: Methyl 4-amino-2-chlorobenzoate, Piperidine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Sodium tert-butoxide, Toluene.

-

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst and ligand.

-

Add methyl 4-amino-2-chlorobenzoate, piperidine, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Predicted Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthetic compounds. The following data are predictions based on the analysis of similar molecular structures.[6][7][8]

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (d, 1H, Ar-H), δ 6.8-7.0 (m, 2H, Ar-H), δ 3.85 (s, 3H, OCH₃), δ 3.1-3.3 (t, 4H, N-CH₂ piperidine), δ 1.6-1.8 (m, 6H, CH₂ piperidine). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166-168 (C=O), δ 150-155 (C-N), δ 130-135 (C-Cl), δ 115-125 (aromatic CH), δ 52 (OCH₃), δ 45-50 (N-CH₂ piperidine), δ 24-26 (CH₂ piperidine). |

| IR (KBr, cm⁻¹) | 2950-2800 (C-H stretch), 1720-1730 (C=O ester stretch), 1600-1450 (C=C aromatic stretch), 1250-1300 (C-O stretch), 1100-1150 (C-N stretch), 750-850 (C-Cl stretch). |

| Mass Spectrometry (EI) | M⁺ at m/z 253/255 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments from loss of OCH₃, COOCH₃, and fragmentation of the piperidine ring. |

Reactivity and Potential Applications

The chemical reactivity of Methyl 2-chloro-4-piperidinobenzenecarboxylate is dictated by its key functional groups.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a route to amide derivatives.

-

Piperidine Nitrogen: The nitrogen atom of the piperidine ring retains its basicity and can be protonated or alkylated.

-

Aromatic Ring: The electron-donating piperidine group activates the aromatic ring towards electrophilic substitution, although the chloro group is deactivating.

Potential Applications in Drug Discovery:

This compound serves as a valuable scaffold. The piperidine moiety can enhance binding to biological targets and improve solubility and metabolic stability. The chloro- and ester groups are handles for further diversification, allowing for the creation of libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and ion channels.[2][9]

Safety and Handling

While no specific safety data exists for the title compound, precautions should be based on analogous structures such as chloro- and nitro-substituted benzoates.[10][11]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Toxicology: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the chemical properties, synthesis, and analytical characteristics of Methyl 2-chloro-4-piperidinobenzenecarboxylate. By leveraging data from structurally related compounds, we have constructed a comprehensive profile that can guide researchers in the synthesis and utilization of this promising molecule in their research and development endeavors. Empirical validation of these predicted properties is a necessary next step for any application of this compound.

References

- Vertex AI Search. (2026). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals.

- PubChem. (n.d.). 2-Chloro-4-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98 3678-62-4.

- Carl ROTH. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum.

- Benchchem. (n.d.).

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- IUCr Journals. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.

- PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

- Thermo Fisher Scientific. (n.d.).

- Chem-Impex. (n.d.).

- NIH - PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Capot Chemical. (n.d.). MSDS of 4-Piperidin-4-YL-benzoic acid methyl ester.

- The Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.).

- Cheméo. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)

- Sigma-Aldrich. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-2-chlorobenzoic Acid 2457-76-3.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate.

- ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid | 2457-76-3.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid.

- Doc Brown's Chemistry. (n.d.). 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Amino-2-chlorobenzoic acid | 2457-76-3 [chemicalbook.com]

- 6. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 2-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 83343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

"Methyl 2-chloro-4-piperidinobenzenecarboxylate" solubility profile

An In-depth Technical Guide to the Solubility Profile of Methyl 2-chloro-4-piperidinobenzenecarboxylate

Foreword: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to the bedside is fraught with challenges. Among the earliest and most critical hurdles is the characterization of its fundamental physicochemical properties. Of these, solubility stands as a cornerstone, a property that dictates the developability, bioavailability, and ultimate therapeutic success of a potential drug molecule. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of a promising, yet uncharacterized compound: Methyl 2-chloro-4-piperidinobenzenecarboxylate.

This document eschews a rigid template, instead adopting a logical progression that begins with a theoretical assessment based on the molecule's structure, transitions into detailed, field-proven experimental protocols, and culminates in guidance on data interpretation and visualization. Our objective is not merely to present data, but to empower the scientist with the strategic rationale and practical methodologies required to generate a robust and reliable solubility profile, a critical dataset for informed decision-making in the pharmaceutical pipeline.

Structural Analysis and Predicted Solubility Behavior

The first step in understanding a molecule's behavior is to analyze its structure. The chemical structure of Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS No: 313674-08-7) provides significant clues to its likely solubility characteristics[1].

Chemical Structure:

-

Molecular Formula: C₁₃H₁₆ClNO₂

-

Molecular Weight: 253.73 g/mol

Key structural features include:

-

Aromatic Ring: A benzene ring, which is inherently nonpolar and contributes to hydrophobicity.

-

Chloro Substituent: The chlorine atom is electron-withdrawing and adds to the lipophilicity of the aromatic ring.

-

Methyl Ester Group (-COOCH₃): This group has some polar character but can also engage in hydrophobic interactions. It is generally not ionizable under physiological conditions.

-

Piperidine Ring: A saturated heterocyclic amine. The nitrogen atom in this ring is a weak base and is expected to be protonated at acidic pH.

Predicted Solubility: Based on these features and the fundamental principle of "like dissolves like," we can formulate initial hypotheses[2][3]:

-

Aqueous Solubility: The molecule possesses a significant hydrophobic core (the substituted benzene ring). Therefore, its intrinsic aqueous solubility at neutral pH is predicted to be low. More than 40% of new chemical entities are practically insoluble in water, and this compound's structure suggests it may fall into this category[4].

-

pH-Dependent Solubility: The presence of the basic piperidine nitrogen is the most critical feature for its aqueous solubility profile. At acidic pH, this nitrogen will become protonated, forming a cationic salt which is significantly more polar and, therefore, more soluble in water[5]. This suggests a classic pH-dependent solubility profile for a weak base[6].

-

Organic Solvent Solubility: Due to its significant nonpolar regions, the compound is expected to exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity.

A Strategic Framework for Experimental Solubility Determination

A comprehensive solubility assessment is not a single experiment but a multi-faceted investigation. The following workflow provides a systematic approach to fully characterize the solubility of Methyl 2-chloro-4-piperidinobenzenecarboxylate.

Caption: A strategic workflow for comprehensive solubility characterization.

Core Experimental Protocols

The following protocols are designed to be self-validating systems, providing accurate and reproducible data. It is imperative to use the pure, solid form of the compound for these studies to ensure thermodynamic equilibrium is being measured.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is the definitive approach for determining the equilibrium solubility of a compound[7][8].

Objective: To determine the maximum concentration of Methyl 2-chloro-4-piperidinobenzenecarboxylate that can be dissolved in an aqueous buffer at equilibrium.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Addition of Compound: Add an excess amount of the solid compound to a series of clear glass vials (in triplicate). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point could be 2-5 mg of compound per 1 mL of buffer.

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital agitator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Incubation: Allow the suspension to equilibrate for a prolonged period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached[8].

-

Sample Collection and Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the undissolved solid. This can be achieved by:

-

Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to saturate any binding sites on the filter.

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) and sample from the clear supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations.

-

Dilute the filtered supernatant with the same organic solvent.

-

Analyze the standards and the sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound[7].

-

-

Data Reporting: Express the solubility in units of µg/mL or µM.

pH-Solubility Profile Determination

This profile is essential for predicting a drug's behavior in the variable pH environments of the gastrointestinal tract[6][9][10].

Objective: To determine the solubility of the compound across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a range from pH 1.2 to 10.0 (e.g., HCl for pH 1.2, acetate buffers for pH 3-5, phosphate buffers for pH 6-8, and borate buffers for pH 9-10).

-

Execution: Follow the same shake-flask protocol as described in section 3.1 for each pH buffer.

-

pH Verification: After the equilibration period, it is crucial to measure the final pH of each saturated solution to ensure it has not shifted significantly.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve will illustrate the relationship between pH and solubility. For a weak base like Methyl 2-chloro-4-piperidinobenzenecarboxylate, solubility is expected to be high at low pH and decrease as the pH increases and the compound deprotonates to its less soluble free base form.

Solubility in Organic Solvents

This information is vital for formulation development, especially for liquid dosage forms or for processes like recrystallization[11][12].

Objective: To quantify the solubility in a panel of pharmaceutically relevant organic and co-solvents.

Methodology:

-

Solvent Panel: Select a range of solvents with varying polarities, such as:

-

Alcohols: Ethanol, Methanol, Propylene Glycol

-

Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile

-

Polyethylene Glycols: PEG 400

-

-

Execution: Employ the shake-flask method (Section 3.1) for each solvent. Due to potentially high solubility, the amount of excess solid may need to be increased significantly.

-

Quantification: Use an appropriate analytical method (e.g., HPLC-UV) for quantification, ensuring the standard curve is prepared in the respective solvent.

Predictive Analysis and Data Presentation

The structural features of Methyl 2-chloro-4-piperidinobenzenecarboxylate allow for a predictive visualization of the factors that will govern its solubility.

Caption: Relationship between molecular structure and factors influencing solubility.

Quantitative Data Summary

The results from the experimental protocols should be compiled into clear, concise tables for easy comparison and analysis.

Table 1: Predicted and Experimental Solubility in Various Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (µg/mL) |

|---|---|---|---|

| Water (pH 7.0) | Polar Protic | Low | [To be determined] |

| 0.1 N HCl (pH ~1) | Aqueous Acidic | High | [To be determined] |

| Ethanol | Polar Protic | High | [To be determined] |

| Methanol | Polar Protic | High | [To be determined] |

| Acetone | Polar Aprotic | Moderate to High | [To be determined] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | [To be determined] |

| Acetonitrile | Polar Aprotic | Moderate | [To be determined] |

| Hexane | Non-polar | Very Low | [To be determined] |

Table 2: pH-Solubility Profile in Aqueous Buffers at 37°C

| Final Measured pH | Buffer System | Experimental Solubility (µg/mL) |

|---|---|---|

| ~1.2 | 0.1 N HCl | [To be determined] |

| ~4.5 | Acetate Buffer | [To be determined] |

| ~6.8 | Phosphate Buffer | [To be determined] |

| ~7.4 | Phosphate Buffer | [To be determined] |

| ~9.0 | Borate Buffer | [To be determined] |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for Methyl 2-chloro-4-piperidinobenzenecarboxylate may not be publicly available, prudent laboratory practices must be observed. Based on structurally related compounds, potential hazards may include skin, eye, and respiratory irritation. Therefore, all handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves.

Conclusion: From Data to Development

The comprehensive solubility profile generated through the methodologies outlined in this guide is a cornerstone of the pre-formulation data package for Methyl 2-chloro-4-piperidinobenzenecarboxylate. This information is not an academic exercise; it directly informs critical development decisions, including route of administration, dosage form selection, and the potential need for solubility enhancement techniques. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reliable data, thereby de-risking the development pathway and maximizing the potential for this new chemical entity to become a successful therapeutic agent. This systematic approach, grounded in the principles of physical chemistry and guided by industry best practices, provides the authoritative foundation required for advancing promising compounds through the drug development pipeline.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

-

Zahoor, H., & Rehman, A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 42(5), 1134-1147.

-

ResearchGate. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Ingenta Connect. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Molecules. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

-

ResearchGate. (2025). Important determinants of solvent selection. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

OMICS International. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2000). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). Compound methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate. Retrieved from [Link]

Sources

- 1. 313674-08-7|Methyl 2-chloro-4-(piperidin-1-yl)benzoate|BLDpharm [bldpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. crcom.se [crcom.se]

- 7. evotec.com [evotec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 11. thecalculatedchemist.com [thecalculatedchemist.com]

- 12. hydrometaltech.com [hydrometaltech.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 2-chloro-4-piperidinobenzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Methyl 2-chloro-4-piperidinobenzenecarboxylate, a substituted aromatic ester, represents a key building block in the synthesis of complex molecular architectures. As with any new or sparsely documented compound, a thorough understanding of its safe handling and potential hazards is paramount to ensuring laboratory safety and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 2-chloro-4-piperidinobenzenecarboxylate, based on its chemical structure and data from analogous compounds, in the absence of a dedicated Safety Data Sheet (SDS).

Compound Profile and Inferred Hazard Assessment

Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS No. 313674-08-7) is a molecule that combines several functional groups, each contributing to its overall chemical reactivity and potential biological activity.[1] A critical analysis of its structure—a chlorinated benzene ring, a methyl ester, and a piperidine moiety—allows for a reasoned, precautionary approach to its hazard assessment.

| Property | Value/Information | Source |

| CAS Number | 313674-08-7 | [1] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [1] |

| Molecular Weight | 253.73 g/mol | [1] |

| Physical Form | Solid (inferred from related compounds) | N/A |

| Solubility | Expected to be soluble in organic solvents. | N/A |

Inferred Hazards from Structural Analogs:

-

2-Chlorobenzoic Acid and its Esters: Derivatives of 2-chlorobenzoic acid are known to cause skin and serious eye irritation.[2][3] Compounds like Methyl 2-chloro-4-nitrobenzoate are harmful if swallowed and may cause respiratory irritation.[4]

-

Piperidine: The piperidine functional group is a significant contributor to the potential hazard profile. Piperidine itself is toxic in contact with skin or if inhaled, and it is known to cause severe skin burns and eye damage.[5][6][7][8]

-

Chlorinated Pyridines and Pyrimidines: Structurally similar heterocyclic compounds, such as 2-Chloro-4-methylpyridine, are also classified as skin and eye irritants that can cause respiratory irritation.[9][10]

Based on this analysis, it is prudent to handle Methyl 2-chloro-4-piperidinobenzenecarboxylate as a compound that is at least a skin and eye irritant, potentially harmful if swallowed or inhaled, and may cause severe skin reactions upon prolonged contact.

Figure 1: A decision-making workflow for the safe handling of Methyl 2-chloro-4-piperidinobenzenecarboxylate, emphasizing the necessary safety precautions.

Engineering Controls: The First Line of Defense

Due to the potential for respiratory irritation and the unknown inhalation toxicity, all manipulations of Methyl 2-chloro-4-piperidinobenzenecarboxylate, whether in solid or solution form, must be conducted in a properly functioning chemical fume hood.

Protocol for Fume Hood Usage:

-

Verify Airflow: Before initiating any work, ensure the fume hood's airflow is within the acceptable range as indicated by the built-in monitor.

-

Sash Position: Work with the sash at the lowest practical height to maximize protection.

-

Work Zone: Conduct all operations at least 6 inches inside the fume hood from the face of the hood.

-

Minimize Clutter: Keep the fume hood free of unnecessary equipment and containers to ensure proper airflow.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is crucial to prevent skin and eye contact. The following PPE is mandatory when handling Methyl 2-chloro-4-piperidinobenzenecarboxylate:

-

Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Given that piperidine can be toxic upon skin contact, it is crucial to inspect gloves for any signs of degradation or perforation before use.[8] Double gloving is recommended for extended operations.

-

Protective Clothing: A flame-resistant laboratory coat should be worn and fully buttoned. Ensure that clothing covers all exposed skin.

-

Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or in situations with inadequate ventilation.

Figure 2: A diagram illustrating the essential Personal Protective Equipment (PPE) required for handling Methyl 2-chloro-4-piperidinobenzenecarboxylate.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures will minimize the risk of exposure and maintain the chemical's integrity.

Handling:

-

Avoid Inhalation and Contact: Always handle the compound in a fume hood to avoid inhaling dust or vapors. Prevent contact with skin, eyes, and clothing.[12]

-

Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Keep the container tightly closed.[12]

-

Location: Store in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids or bases.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action in the event of a spill or exposure is critical.

Spill Cleanup:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Inform your supervisor and colleagues.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[11] If irritation or a burning sensation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like Methyl 2-chloro-4-piperidinobenzenecarboxylate is fundamental to advancing scientific discovery. By adopting a proactive and informed approach to safety, researchers can mitigate risks and create a secure laboratory environment. The protocols outlined in this guide, derived from the chemical's structure and data from analogous compounds, provide a robust framework for its safe handling. Always remember to supplement this information with a thorough risk assessment specific to your experimental procedures.

References

-

PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Chevron. (2023, July 26). Safety Data Sheet: Biodiesel. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. & European Chemical Industry Council. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PENTA. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]

-

Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

-

Carl ROTH. (2022, September 13). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 2,6-Dichloro-4-methylnicotinonitrile. Retrieved from [Link]

-

Loba Chemie. (2016, May 18). 2-Chlorobenzoic Acid for Synthesis MSDS. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 313674-08-7|Methyl 2-chloro-4-(piperidin-1-yl)benzoate|BLDpharm [bldpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Methyl 2-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 83343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. echemi.com [echemi.com]

- 10. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate, a valuable building block in medicinal chemistry and materials science. The protocol is based on the principles of Nucleophilic Aromatic Substitution (SNAr). This guide details the reaction mechanism, a step-by-step experimental protocol, safety precautions, purification methods, and characterization techniques. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction and Reaction Principle

Methyl 2-chloro-4-piperidinobenzenecarboxylate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental for modifying aromatic rings, particularly those rendered electron-deficient by electron-withdrawing groups.[1] In this synthesis, the secondary amine, piperidine, acts as the nucleophile, displacing a chloride ion from the methyl 2,4-dichlorobenzoate substrate.

The reaction is regioselective. The electron-withdrawing methyl ester group (-COOCH₃) at the C1 position deactivates the aromatic ring towards nucleophilic attack but, more importantly, stabilizes the negative charge that develops during the reaction. This stabilization is most effective when the charge can be delocalized onto the substituent, which occurs when the nucleophile attacks at the ortho or para positions relative to the activating group.[2] Consequently, the chloride at the C4 position (para) is preferentially substituted over the chloride at the C2 position (ortho).

Reaction Scheme

The overall transformation is depicted below:

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocol herein describes a robust and reproducible method centered around the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction

Methyl 2-chloro-4-piperidinobenzenecarboxylate is a substituted aromatic compound of significant interest in medicinal chemistry. Its structural motif, featuring a halogenated benzene ring coupled with a piperidine moiety and a methyl ester, serves as a versatile scaffold for the synthesis of a wide array of therapeutic agents. The precise and efficient synthesis of this molecule is therefore of paramount importance.

This guide details a synthetic protocol that leverages the power of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance, broad substrate scope, and high efficiency in forming carbon-nitrogen bonds, making it an ideal choice for the synthesis of our target compound.[1]

Reaction Principle and Mechanism

The synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate is achieved through the palladium-catalyzed cross-coupling of Methyl 2,4-dichlorobenzoate with piperidine. The reaction is facilitated by a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 2,4-dichlorobenzoate) to form a Pd(II) complex.

-

Ligand Exchange: The amine (piperidine) coordinates to the Pd(II) complex.

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The desired C-N bond is formed, yielding the product (Methyl 2-chloro-4-piperidinobenzenecarboxylate) and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and stabilize the catalytic species.[1]

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| Methyl 2,4-dichlorobenzoate | C₈H₆Cl₂O₂ | 205.04 | 22883-44-3 | >98% | Commercial Source |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | >99% | Commercial Source |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | >97% | Commercial Source |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 576.81 | 564483-18-7 | >98% | Commercial Source |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | >98% | Commercial Source |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Commercial Source |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Commercial Source |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Commercial Source |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Commercial Source |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Commercial Source |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas (Argon or Nitrogen) supply

-

Schlenk line or glovebox

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Reaction Setup and Procedure

The following procedure is designed for a 10 mmol scale reaction. All glassware should be oven-dried before use, and the reaction should be performed under an inert atmosphere.

Diagram of the Reaction Workflow:

Caption: Experimental workflow for the synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate.

Step-by-step Protocol:

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2,4-dichlorobenzoate (2.05 g, 10.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mmol, 1 mol%), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (115.4 mg, 0.2 mmol, 2 mol%), and Sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous toluene (40 mL) to the flask via a syringe. Stir the mixture for 10 minutes at room temperature. Then, add piperidine (1.0 mL, 10.1 mmol) to the reaction mixture dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 2-chloro-4-piperidinobenzenecarboxylate as a solid or oil. Dry the final product under high vacuum.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.[3]

-

Piperidine: Piperidine is a flammable and toxic liquid. Avoid inhalation and contact with skin and eyes. Handle with care in a fume hood.[4][5]

-

Palladium Catalyst: Palladium catalysts can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere and keep away from ignition sources.[6]

-

Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product, Methyl 2-chloro-4-piperidinobenzenecarboxylate, should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the piperidine protons, and the methyl ester protons.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carbonyl group of the ester and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Discussion

The described protocol provides a reliable method for the synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate. The use of the Buchwald-Hartwig amination offers several advantages over traditional methods, such as nucleophilic aromatic substitution, including milder reaction conditions and broader functional group tolerance. The choice of XPhos as the ligand is based on its proven efficacy in facilitating the coupling of sterically hindered aryl chlorides and amines.

The reaction conditions provided are a starting point and may require optimization depending on the specific laboratory setup and the purity of the reagents. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to ensure complete conversion of the starting material.

Conclusion

This application note details a comprehensive and robust protocol for the synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate using a palladium-catalyzed Buchwald-Hartwig amination. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

National Institutes of Health. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ACS Publications. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[4][8]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Retrieved from [Link]

-

NJ Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Supporting Information. (n.d.).

-

PENTA. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. carlroth.com [carlroth.com]

- 5. chemos.de [chemos.de]

- 6. honrel.com [honrel.com]

- 7. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2-chloro-4-piperidinobenzenecarboxylate as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperidinobenzenecarboxylate Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone structural motif, prevalent in a vast array of approved therapeutics and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile scaffold for optimizing the pharmacokinetic and pharmacodynamic properties of drug molecules. When incorporated into a substituted benzenecarboxylate framework, such as in Methyl 2-chloro-4-piperidinobenzenecarboxylate, it provides a synthetically tractable handle for the construction of complex molecular architectures targeting a wide range of biological targets.

This document serves as a comprehensive technical guide to the synthesis and potential applications of Methyl 2-chloro-4-piperidinobenzenecarboxylate. We will delve into a detailed, field-proven synthetic protocol, explore the underlying chemical principles, and discuss its potential as a key building block in the development of novel therapeutics. The strategic placement of the chloro, piperidino, and methyl ester functionalities on the benzene ring offers multiple avenues for further chemical elaboration, making this intermediate a valuable asset in any drug discovery program. The chloro substituent, in particular, can serve to modulate the electronic properties of the ring or act as a handle for further cross-coupling reactions, enhancing the molecular diversity accessible from this common intermediate.[1]

Physicochemical Properties of Methyl 2-chloro-4-piperidinobenzenecarboxylate

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key identifiers and properties of Methyl 2-chloro-4-piperidinobenzenecarboxylate.

| Property | Value | Source |

| CAS Number | 313674-08-7 | BLDpharm |

| Molecular Formula | C₁₃H₁₆ClNO₂ | BLDpharm |

| Molecular Weight | 253.73 g/mol | BLDpharm |

| SMILES Code | O=C(OC)C1=CC=C(N2CCCCC2)C=C1Cl | BLDpharm |

| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm |

Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.[2][3] In this case, the nucleophile is piperidine, and the leaving group is a chlorine atom on a di-substituted benzene ring.

The reactivity of the aryl halide in an SNAr reaction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, are essential for activating the ring towards nucleophilic attack.[3][4] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[3][4] In our proposed synthesis, the methyl ester group at the C1 position and the chloro group at the C2 position act as electron-withdrawing groups, which sufficiently activate the chlorine atom at the C4 position for substitution by piperidine.

The following protocol is adapted from established methodologies for similar transformations and is optimized for both yield and scalability.[5]

Materials and Equipment:

-

Reactors: Jacketed glass reactors of appropriate volume (e.g., 1 L, 5 L) equipped with a mechanical overhead stirrer, temperature probe, reflux condenser with a nitrogen inlet, and an addition funnel.

-

Reagents:

-

Methyl 2,4-dichlorobenzoate (≥98%)

-

Piperidine (≥99%)

-

Potassium carbonate (K₂CO₃), anhydrous powder (≥99%)

-

Toluene, anhydrous (≥99.5%)

-

Ethyl acetate, technical grade

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Experimental Procedure:

-

Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The flask is charged with Methyl 2,4-dichlorobenzoate (50 g, 0.24 mol) and anhydrous toluene (250 mL).

-

Addition of Reagents: Anhydrous potassium carbonate (67 g, 0.48 mol, 2.0 equiv.) is added to the stirred solution. Subsequently, piperidine (24.8 g, 0.29 mol, 1.2 equiv.) is added dropwise over 20 minutes at room temperature. The potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: The reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove the potassium carbonate and other inorganic salts.

-

The filtrate is transferred to a separatory funnel and washed sequentially with water (2 x 150 mL) and brine (1 x 150 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-